Salutaridinol

Morphine biosynthesis Enzyme kinetics Metabolic engineering

Salutaridinol is the essential substrate for morphine pathway enzyme assays and metabolic engineering. Its rapid back-conversion to salutaridine (SalR exhibits 50-fold higher catalytic efficiency for oxidation) demands high-purity material and rigorously controlled redox conditions for reproducible results. • Substrate for SalAT/THS2 high-throughput screening & inhibitor assays • Exogenous feeding intermediate for thebaine production in engineered yeast • Diagnostic biomarker for morphine pathway flux in Papaver metabolomics

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
Cat. No. B1235100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalutaridinol
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC
InChIInChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14+,19+/m1/s1
InChIKeyLLSADFZHWMEBHH-TYILLQQXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salutaridinol in Morphine Biosynthesis


Salutaridinol is a stereospecific intermediate in the morphine biosynthetic pathway of opium poppy (Papaver somniferum). It is enzymatically reduced from salutaridine by salutaridine reductase (SalR; EC 1.1.1.248) and serves as the direct substrate for salutaridinol 7-O-acetyltransferase (SalAT), which catalyzes the formation of 7-O-acetylsalutaridinol. This acetylated derivative undergoes spontaneous allylic elimination to form thebaine, the first pentacyclic opiate alkaloid in the pathway [1]. As a bridge between the morphinan and opiate alkaloid subclasses, salutaridinol's unique stereochemistry at C-7 is essential for downstream processing, distinguishing it from structurally similar but non-productive isomers like epi-salutaridinol [2].

Salutaridinol Irreplaceability


Salutaridinol occupies a non-redundant, rate-limiting node in the morphine biosynthetic pathway. Its enzymatic conversion to salutaridinol-7-O-acetate by SalAT is a tightly regulated step that is subject to potent feedback inhibition by thebaine, the immediate downstream product . Furthermore, the equilibrium of the SalR-catalyzed reaction strongly favors the oxidation of salutaridinol back to salutaridine, making the forward flux highly dependent on the efficiency of the SalAT-catalyzed acetylation step [1]. This kinetic bottleneck means that simply substituting salutaridinol with its precursor (salutaridine) or its acetylated derivative in a biocatalytic or metabolic engineering workflow would fundamentally alter pathway flux and product yields, as evidenced by RNAi studies showing dramatic shifts in intermediate accumulation ratios [2].

Salutaridinol Selection Evidence


Salutaridine Reductase Catalytic Bias

Salutaridine reductase (SalR) demonstrates a profound catalytic bias, with a nearly 50-fold higher catalytic efficiency (kcat/Km) for the oxidation of salutaridinol back to salutaridine compared to the forward reduction of salutaridine [1]. This is driven by a 9-fold higher reaction velocity (Vmax: 588 nkat/mg for oxidation vs. 93.8 nkat/mg for reduction) and a 4-fold higher affinity (Km: 1.5 µM for salutaridinol vs. 7.9 µM for salutaridine) [1].

Morphine biosynthesis Enzyme kinetics Metabolic engineering

SalAT Knockdown Alters Alkaloid Ratio

RNA interference (RNAi) targeting salutaridinol 7-O-acetyltransferase (SalAT) in opium poppy resulted in a massive shift in the accumulation ratio of salutaridine to salutaridinol, ranging from 2:1 to 56:1 across different transgenic lines, compared to the wild-type where salutaridinol is rapidly consumed [1]. In the most extreme cases, salutaridine accumulated to represent up to 23% of total alkaloid content in SalAT-suppressed lines, whereas it is undetectable in the parental genotype [2].

Gene silencing Alkaloid profiling Pathway flux

Thebaine Feedback Inhibition of SalAT/THS2

In engineered yeast strains capable of converting salutaridine to thebaine, the addition of deuterated thebaine-d3 resulted in reduced product accumulation from exogenously fed salutaridinol . In vitro analysis confirmed that thebaine exerts a mixed inhibition mechanism on the coupled SalAT/THS2 enzyme system, which is responsible for converting salutaridinol to thebaine .

Feedback inhibition Enzyme regulation Metabolic bottleneck

THS2 SN2′ Reaction Mechanism

Thebaine synthase 2 (THS2) converts (7S)-salutaridinol 7-O-acetate to thebaine via an intramolecular SN2′ syn displacement. The crystal structure of THS2 in complex with thebaine has been solved, and QM/MM calculations identified the SN2′ reaction as the rate-determining step with an overall energy barrier of 18.8 kcal/mol [1].

Enzyme mechanism Crystallography QM/MM

Salutaridinol Application Scenarios


SalR/SalAT Activity Assay Development

Salutaridinol is the essential substrate for developing high-throughput screening assays for SalAT and THS2 activity. Given the 50-fold higher catalytic efficiency of SalR for salutaridinol oxidation [1], any in vitro assay design must carefully control redox conditions to prevent rapid back-conversion to salutaridine. Procurement of high-purity salutaridinol is critical for establishing robust, reproducible assays for enzyme characterization and inhibitor screening aimed at modulating morphine pathway flux.

Yeast Metabolic Engineering for Opiate Precursors

In engineered yeast strains designed for the de novo production of thebaine and other opiate precursors, salutaridinol is a key intermediate that can be exogenously fed to bypass upstream bottlenecks. However, the strong feedback inhibition exerted by thebaine on the SalAT/THS2 enzyme system means that yields from salutaridinol feeding will be self-limiting. This evidence supports a procurement strategy focused on mutant SalAT/THS2 variants that are less sensitive to thebaine inhibition, or on feeding strategies that maintain sub-inhibitory thebaine concentrations.

Structural and Mechanistic Enzyme Studies

The unique stereochemistry of salutaridinol at C-7 is crucial for the downstream SN2′ cyclization to thebaine, which proceeds with a defined energy barrier of 18.8 kcal/mol [2]. Researchers studying the structure and mechanism of THS2 or other pathway enzymes require highly pure salutaridinol or its acetylated derivative to conduct crystallographic, QM/MM, or mutagenesis studies. The use of the incorrect epimer (epi-salutaridinol) would be non-productive, as it is not formed by SalR and would not undergo the correct cyclization [3].

Alkaloid Pathway Flux and Metabolomics

For comparative metabolomics studies aimed at understanding pathway regulation in different Papaver species or transgenic lines, salutaridinol serves as a diagnostic intermediate. The dramatic shift in the salutaridine:salutaridinol ratio from undetectable levels to a range of 2:1–56:1 upon SalAT knockdown [4] makes it a powerful biomarker for assessing the functional state of the late morphine pathway. Quantification of this ratio can guide decisions in breeding or engineering programs focused on altered alkaloid profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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